Cas no 2034461-43-1 (N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide)

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide is a fluorinated cyclohexyl derivative featuring a naphthalene carboxamide moiety. This compound is of interest in medicinal chemistry and materials science due to its unique structural properties. The difluorocyclohexyl group enhances metabolic stability and lipophilicity, while the naphthalene core provides a rigid aromatic scaffold for potential π-π interactions. Its well-defined stereochemistry and fluorinated cycloalkyl moiety make it a valuable intermediate for drug discovery, particularly in targeting protein-protein interactions or as a building block for bioactive molecules. The compound’s synthetic versatility and stability under physiological conditions further underscore its utility in research and development applications.
N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide structure
2034461-43-1 structure
Product Name:N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide
CAS No:2034461-43-1
MF:C17H17F2NO
MW:289.319791555405
CID:6303606
PubChem ID:121021868
Update Time:2025-06-18

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide
    • AKOS026698203
    • 2034461-43-1
    • N-(4,4-difluorocyclohexyl)-1-naphthamide
    • F6559-1440
    • Inchi: 1S/C17H17F2NO/c18-17(19)10-8-13(9-11-17)20-16(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21)
    • InChI Key: ZEJVSDWQJGWIQM-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CC1)NC(C1=CC=CC2C=CC=CC1=2)=O)F

Computed Properties

  • Exact Mass: 289.12782049g/mol
  • Monoisotopic Mass: 289.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 29.1Ų

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Additional information on N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide

Professional Introduction to N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide (CAS No. 2034461-43-1)

N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide (CAS No. 2034461-43-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide consists of a naphthalene core substituted with a carboxamide group and a 4,4-difluorocyclohexyl side chain. The presence of fluorine atoms in the cyclohexyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This structural motif is particularly interesting because it combines the rigidity of the naphthalene ring system with the flexibility and lipophilicity provided by the fluorinated cyclohexyl group.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The fluorine atoms in N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide contribute to these desirable properties by participating in hydrophobic interactions and π-stacking interactions with biological macromolecules. These interactions are crucial for the design of high-affinity ligands and catalysts.

The synthesis of N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide involves multi-step organic transformations, including nucleophilic substitution reactions, carboxylation processes, and fluorination techniques. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. The compound's stability under various conditions makes it suitable for further functionalization and derivatization to tailor its properties for specific applications.

One of the most compelling aspects of N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide is its potential in drug discovery and development. The compound's unique structural features make it a versatile scaffold for designing molecules with enhanced pharmacological properties. For instance, its ability to form strong hydrophobic interactions with target proteins suggests its utility in developing small-molecule inhibitors and activators. Additionally, the presence of fluorine atoms can improve the compound's resistance to enzymatic degradation, thereby increasing its bioavailability and therapeutic efficacy.

In materials science, N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide has shown promise as a building block for advanced polymers and coatings. Its ability to undergo cross-linking reactions and form stable networks makes it suitable for creating materials with tailored mechanical and thermal properties. These materials can find applications in various industries, including aerospace, automotive, and electronics.

The latest research on N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide has explored its potential as an intermediate in the synthesis of more complex molecules. For example, studies have demonstrated its utility in generating novel heterocyclic compounds through cyclization reactions. These derivatives exhibit unique electronic and optical properties, making them attractive for use in organic electronics and photovoltaic devices.

The compound's role in medicinal chemistry has also been highlighted in recent publications. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The findings suggest that N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide could serve as a lead compound for developing new drugs targeting conditions such as cancer, inflammation, and neurodegenerative diseases.

The environmental impact of using N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide has also been considered in recent studies. Researchers have assessed its biodegradability and toxicity profile to ensure that its use does not pose significant environmental risks. The results indicate that the compound is relatively stable under environmental conditions but can be metabolized by microorganisms over time.

In conclusion, N-(4,4-difluorocyclohexyl strong>)naphthalene-1-carboxamide (CAS No. 2034461-43-1) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for drug discovery and development as well as for creating advanced materials with tailored properties. As research continues to uncover new applications for this compound, its importance in science and technology is likely to grow even further.

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